molecular formula C14H18N2O3 B497313 N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide CAS No. 927640-96-8

N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide

Cat. No.: B497313
CAS No.: 927640-96-8
M. Wt: 262.3g/mol
InChI Key: XDJTWKDBMIWWGR-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide is a chemical compound that features a benzodioxole group attached to a piperidine ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The benzodioxole moiety can interact with aromatic residues in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide is unique due to its specific combination of a benzodioxole group and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound features a piperidine ring bonded to a benzodioxole moiety, contributing to its unique pharmacological properties. The synthesis typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with piperidine using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane at room temperature.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound has been shown to bind to neurotransmitter receptors, including dopamine and serotonin receptors. This interaction suggests potential applications in mood regulation and treatment of psychiatric disorders.
  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or modulating their activity, which is crucial for its therapeutic effects.

Biological Activities

Research has highlighted several notable biological activities associated with this compound:

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

  • In Vitro Studies : It has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, one study reported an IC50 value of 0.33 µM against BRAF V600E mutant cells and 0.19 µM against p38α kinase .
CompoundTargetIC50 (µM)
This compoundBRAF V600E0.33
This compoundp38α0.19

Neuroprotective Effects

In animal models, the compound has been shown to enhance endurance and reduce fatigue:

  • Animal Studies : Mice treated with the compound exhibited increased swimming endurance and improved glycogen levels in liver and muscle tissues while reducing lactic acid levels . This suggests a potential role in enhancing physical performance and recovery.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities:

  • Preliminary Findings : It has shown effectiveness against various bacterial strains, indicating potential applications in developing new antimicrobial agents.

Case Studies

A notable case study involved the evaluation of this compound's effects on fatigue in mice. The study administered varying doses (0.1 and 0.2 mmol/kg body weight) over two weeks. Results indicated a significant increase in swimming time to exhaustion compared to control groups, alongside biochemical improvements in antioxidant enzyme activities .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-14(16-6-2-1-3-7-16)15-9-11-4-5-12-13(8-11)19-10-18-12/h4-5,8H,1-3,6-7,9-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJTWKDBMIWWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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